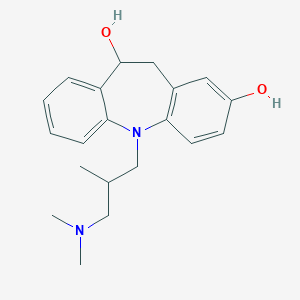

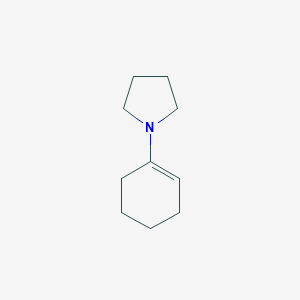

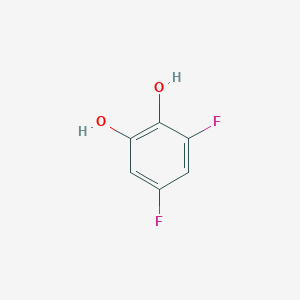

![molecular formula C22H25NO4 B125874 (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid CAS No. 155730-92-0](/img/structure/B125874.png)

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Vue d'ensemble

Description

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to as S-2E, is an enantiomer of a new antilipidemic agent that exhibits dual action on lowering plasma triglyceride (TG) and cholesterol (Cho) levels. The compound has been identified as a promising candidate for the development of novel antilipidemic drugs due to its superior in vivo activity in reducing plasma TG and phospholipid (PL) levels compared to its racemate and enantiomer .

Synthesis Analysis

The synthesis of S-2E involves the resolution of diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography. This is followed by deamination with N2O4 to yield the optically active carboxylic acids. The absolute configuration of the enantiomers was indirectly determined using X-ray analysis of a derivative compound .

Molecular Structure Analysis

The molecular structure of S-2E was elucidated through X-ray crystallography of a related compound, which allowed for the indirect determination of the absolute configuration of the enantiomers. This structural analysis is crucial for understanding the compound's biological activity and pharmacokinetics .

Chemical Reactions Analysis

While the specific chemical reactions of S-2E are not detailed in the provided papers, the synthesis process and the biological evaluation suggest that the compound undergoes reactions typical of carboxylic acids and pyrrolidine derivatives. The compound's ability to inhibit fatty acid and sterol biosynthesis in vitro indicates that it may interact with enzymes involved in lipid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of S-2E, such as solubility, melting point, and stability, are not explicitly mentioned in the provided data. However, the pharmacokinetic properties are highlighted, with S-2E showing favorable in vivo activity, which suggests that its physical and chemical properties are conducive to its function as an antilipidemic agent .

Applications De Recherche Scientifique

1. Antilipidemic Agent Synthesis

The compound has been studied for its potential as an antilipidemic agent. Research by Ohno et al. (1999) explored the synthesis of its optical isomers and evaluated their biological activity. The study found that the compound and its enantiomers demonstrated equipotent activity in vitro on fatty acid and sterol-biosynthesis inhibition. The (S)-(+)-enantiomer particularly showed superior abilities in lowering plasma triglyceride and phospholipid, making it a candidate for novel antilipidemic agents (Ohno et al., 1999).

2. Effects on Blood Lipid Levels

Research by Ohmori et al. (2004) focused on the effects of this compound, labeled as S-2E, on blood lipid levels in rats with fructose-induced hypertriglyceridemia. The study demonstrated that S-2E effectively reduced elevated triglyceride levels and non-high-density lipoprotein cholesterol, while also increasing HDL-C levels. This suggests the potential of S-2E in improving dyslipidemia conditions such as hypertriglyceridemia and low levels of HDL-C (Ohmori et al., 2004).

3. Anti-Hyperlipidemic Action

Another study by Ohmori et al. (2003) investigated the mechanism behind the compound’s ability to lower blood cholesterol and triglyceride levels. It was found that in the liver, the compound is converted into an active metabolite, S-2E-CoA, which inhibits the activities of HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in lipid biosynthesis. This provides insight into the potential use of S-2E in treating conditions like familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Propriétés

IUPAC Name |

4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZADMDZNVOBYGR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432062 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid | |

CAS RN |

155730-92-0 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

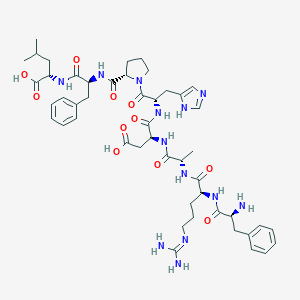

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)